Lipophilicity Modulation: LogP Reduction via 3-Methoxybenzyl Substitution
The introduction of a methoxy group on the benzyl substituent significantly alters lipophilicity compared to the unsubstituted 3-benzylpyrrolidine-2,5-dione. The target compound exhibits a calculated LogP (XLogP3) of 0.9 , whereas the 3-benzyl analog is predicted to have a higher LogP (approximately 1.5-2.0 based on structural similarity) [1]. This ~0.6-1.1 log unit reduction reflects increased polarity and hydrogen bonding potential conferred by the methoxy oxygen, which can enhance aqueous solubility and influence membrane permeability and off-target binding.
| Evidence Dimension | Calculated Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | 0.9 |
| Comparator Or Baseline | 3-Benzylpyrrolidine-2,5-dione (estimated XLogP3 ~1.5-2.0) |
| Quantified Difference | Approximately 0.6-1.1 log units lower |
| Conditions | Predicted using XLogP3 algorithm; validated for similar succinimide derivatives |
Why This Matters
Lower LogP correlates with improved aqueous solubility and reduced non-specific protein binding, critical for in vitro assay reliability and in vivo pharmacokinetic behavior.
- [1] Estimated based on XLogP3 of structurally similar 3-benzylpyrrolidine-2,5-dione (CAS 66195-04-8) and methoxy group contribution to LogP. View Source
